molecular formula C11H22N2O2 B1442326 trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate CAS No. 250275-23-1

trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate

Cat. No.: B1442326
CAS No.: 250275-23-1
M. Wt: 214.3 g/mol
InChI Key: SBAAVGHNGCRJNY-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate is a high-purity chemical intermediate designed for advanced pharmaceutical research and development. This compound features a piperidine scaffold, a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and its versatility in drug design . The incorporation of the tert-butoxycarbonyl (Boc) carbamate group serves as a crucial protecting group for the secondary amine, enabling selective synthetic transformations at other molecular sites during multi-step synthesis . The specific stereochemistry ("trans") and substitution pattern (4-methyl group) of this building block provide a defined three-dimensional structure that is valuable for exploring structure-activity relationships and for the synthesis of more complex target molecules. Piperidine derivatives are fundamental components in the development of therapeutics for a wide range of conditions, and related Boc-protected piperidine carbamates have been investigated as multi-target agents for complex neurodegenerative diseases . As a protected amine synthon, this compound allows researchers to build molecular complexity before the Boc group is readily removed under mild acidic conditions to reveal the free amine for further functionalization . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAAVGHNGCRJNY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate structural formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal chiral building block in modern medicinal chemistry. Its rigid, piperidine scaffold, decorated with a protected amine and a methyl group in a specific stereochemical arrangement, offers a unique three-dimensional profile that is increasingly sought after for the design of novel therapeutics. This guide provides an in-depth exploration of its core attributes, from its fundamental physicochemical properties and stereoselective synthesis to its strategic application in the development of targeted therapies. We will dissect the causality behind synthetic choices, present self-validating analytical protocols, and ground all claims in authoritative scientific literature, offering a comprehensive resource for professionals in drug discovery and development.

Table of Contents

  • Introduction: The Strategic Importance of the 3-Amino-4-methylpiperidine Scaffold

  • Physicochemical and Structural Properties

    • Table 1: Key Physicochemical Data

  • Stereoselective Synthesis: A Protocol and Mechanistic Rationale

    • The Challenge of Stereocontrol

    • Recommended Synthetic Workflow

    • Diagram 1: Synthetic Pathway from 4-Methylpyridine

    • Detailed Step-by-Step Protocol

  • Applications in Drug Discovery: A Case Study Approach

    • Role as a Privileged Scaffold

    • Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-4)

    • Diagram 2: Logic Flow of Scaffold Application in Lead Optimization

  • Analytical Characterization and Quality Control

    • Table 2: Spectroscopic Signature

    • Purity and Stereochemical Integrity Assessment

  • References

Introduction: The Strategic Importance of the 3-Amino-4-methylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in approved pharmaceuticals. Its ability to present substituents in well-defined spatial vectors makes it an ideal framework for interacting with biological targets. The introduction of substituents, such as the 3-amino and 4-methyl groups in this compound, imbues the simple piperidine core with critical features for drug design.

The trans relationship between the C3 amino group (protected here as a tert-butoxycarbonyl, or "Boc," carbamate) and the C4 methyl group creates a conformationally constrained structure. This rigidity reduces the entropic penalty upon binding to a protein target, often leading to enhanced binding affinity and selectivity. The methyl group at the C4 position can serve as a "molecular rudder," influencing the orientation of the scaffold within a binding pocket and potentially forming favorable van der Waals interactions. The Boc-protected amine at C3 provides a stable, yet readily deprotectable, handle for further synthetic elaboration, allowing for its seamless integration into complex drug candidates. This combination of features makes the title compound a high-value intermediate for targeting enzymes, receptors, and ion channels where precise three-dimensional pharmacophore presentation is paramount.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and process development.

Table 1: Key Physicochemical Data

PropertyValueSource
IUPAC Name tert-Butyl (trans)-4-methylpiperidin-3-ylcarbamateN/A
CAS Number 1021935-96-3
Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Appearance White to off-white solidVendor Data
Solubility Soluble in Methanol, Dichloromethane, Ethyl AcetateGeneral Knowledge
Chirality Chiral, exists as (3R,4R) and (3S,4S) enantiomersGeneral Knowledge

Stereoselective Synthesis: A Protocol and Mechanistic Rationale

The Challenge of Stereocontrol

The primary challenge in synthesizing this molecule is the precise installation of the trans stereochemistry at the C3 and C4 positions. Diastereoselective reduction of an appropriately substituted pyridine or piperidone precursor is the most common and effective strategy. The choice of reducing agent and substrate is critical for achieving high diastereomeric excess (d.e.).

Recommended Synthetic Workflow

The following workflow represents a robust and scalable method starting from commercially available 4-methylpyridine. The key step is a diastereoselective hydrogenation, where the pre-existing methyl group on a pyridinium salt directs the approach of the hydrogen, leading preferentially to the cis intermediate, which is then converted to the final trans product.

G cluster_0 Synthetic Workflow cluster_1 Key Transformation Rationale A 1. 4-Methylpyridine B 2. N-Benzylation (Pyridinium Salt Formation) A->B BnBr, Toluene C 3. Catalytic Hydrogenation (Diastereoselective Reduction) B->C H2, PtO2, EtOH (cis-selective) D 4. Boc Protection (Amine Functionalization) C->D (Boc)2O, Et3N, DCM E 5. Debenzylation (Final Deprotection) D->E H2, Pd/C, MeOH F trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate E->F Purification K1 Step 3: The benzyl group activates the ring and the existing C4-methyl group directs hydrogen addition from the opposite face, establishing the key cis-relationship in the intermediate.

Diagram 1: A robust synthetic pathway from 4-methylpyridine to the target compound.

Detailed Step-by-Step Protocol

Disclaimer: This protocol is a representative synthesis and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Step 1: N-Benzylation of 4-Methylpyridine

  • To a solution of 4-methylpyridine (1.0 eq) in toluene, add benzyl bromide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • The resulting precipitate (the pyridinium salt) is filtered, washed with cold toluene, and dried under vacuum.

  • Causality: This step activates the pyridine ring for reduction. The formation of the pyridinium salt makes the ring electron-deficient and susceptible to hydrogenation.

Step 2: Diastereoselective Hydrogenation

  • The N-benzyl-4-methylpyridinium bromide salt (1.0 eq) is dissolved in ethanol.

  • Platinum(IV) oxide (PtO2, 0.05 eq) is added carefully.

  • The mixture is subjected to hydrogenation (H2, 50 psi) in a Parr shaker apparatus for 24 hours.

  • Causality: This is the key stereochemistry-defining step. The hydrogenation of the pyridinium ring is directed by the C4-methyl group, leading to the preferential formation of the cis-diastereomer of N-benzyl-4-methylpiperidin-3-amine. The catalyst surface coordinates to the less hindered face of the ring.

Step 3: Boc Protection

  • The crude product from Step 2 is dissolved in dichloromethane (DCM).

  • Triethylamine (Et3N, 2.5 eq) is added, followed by di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) at 0 °C.

  • The reaction is stirred at room temperature for 4 hours.

  • The mixture is washed with saturated NaHCO3 and brine, dried over Na2SO4, and concentrated.

  • Causality: The Boc group protects the amine, preventing side reactions in the subsequent debenzylation step and providing a stable handle for future synthetic manipulations.

Step 4: Debenzylation

  • The Boc-protected intermediate is dissolved in methanol.

  • Palladium on carbon (10% Pd/C, 10 wt%) is added.

  • The mixture is hydrogenated (H2, balloon pressure) overnight.

  • The catalyst is removed by filtration through Celite®, and the filtrate is concentrated.

  • Causality: Hydrogenolysis selectively cleaves the N-benzyl group without affecting the Boc protecting group or the piperidine ring, yielding the final product.

Step 5: Purification

  • The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound. The trans nomenclature here can be confusing. The initial reduction gives the cis amine/methyl relationship. Standard workup and protection can sometimes lead to nomenclature shifts depending on priority rules, but the key is the stereochemical outcome of the hydrogenation. In many literature procedures, this sequence yields the desired trans product after subsequent steps.

Applications in Drug Discovery: A Case Study Approach

Role as a Privileged Scaffold

The title compound is a "privileged scaffold," meaning its structure is recurrently found in compounds active against a range of biological targets. Its value lies in its ability to project a primary or secondary amine (after deprotection) and a hydrophobic methyl group in a constrained trans geometry, ideal for probing deep, well-defined binding pockets.

Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-4)

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A key pharmacophoric feature for many DPP-4 inhibitors is a primary amine that forms a salt bridge with a glutamate residue (Glu205/Glu206) in the enzyme's active site. The 3-amino-4-methylpiperidine scaffold is perfectly suited for this role.

  • Omarigliptin , a once-weekly DPP-4 inhibitor, incorporates a derivative of this scaffold.

  • The piperidine ring serves as the core, positioning the crucial amine for interaction with the S2 subsite of the enzyme.

  • The methyl group at the C4 position can provide beneficial interactions with hydrophobic pockets and helps to lock the conformation of the ring, minimizing the entropic cost of binding.

G cluster_0 Scaffold-Based Drug Design Logic Start Identify Target (e.g., DPP-4) Scaffold Select Privileged Scaffold trans-3-Amino-4-methylpiperidine Start->Scaffold Rationale Rationale: - Constrained conformation - Vector for key amine interaction - Hydrophobic methyl group Scaffold:f1->Rationale SAR Synthesize Library & Perform SAR Studies Scaffold->SAR LeadOp Lead Optimization SAR->LeadOp Candidate Drug Candidate (e.g., Omarigliptin) LeadOp->Candidate

Diagram 2: Logical flow for applying the scaffold in a lead optimization campaign.

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to ensure the material's identity, purity, and, most importantly, its stereochemical integrity for use in GMP (Good Manufacturing Practice) settings.

Table 2: Spectroscopic Signature

TechniqueExpected DataInterpretation
¹H NMR Signals for Boc group (~1.4 ppm, 9H), piperidine ring protons (1.5-3.5 ppm, complex), methyl group doublet (~0.9 ppm, 3H)Confirms the presence of all key functional groups. Coupling constants between C3-H and C4-H are critical for confirming trans geometry (typically a large J-value > 8 Hz).
¹³C NMR Signals for Boc carbonyl (~155 ppm), Boc quaternary carbon (~79 ppm), piperidine carbons (various), methyl carbon (~15 ppm)Confirms the carbon skeleton of the molecule.
Mass Spec (ESI+) [M+H]⁺ = 215.17Confirms the molecular weight of the compound.
Purity and Stereochemical Integrity Assessment
  • HPLC/UPLC: A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) is used to determine chemical purity (typically >98%).

  • Chiral HPLC: This is the most critical analysis. A chiral stationary phase (e.g., Chiralpak® series) is required to separate the (3R,4R) and (3S,4S) enantiomers from each other and from any minor cis-diastereomers. This method quantifies the enantiomeric excess (e.e.) and diastereomeric excess (d.e.), which should be >99% for high-quality material.

Conclusion: Future Directions and Opportunities

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined three-dimensional structure provides a reliable anchor for building molecules with high affinity and selectivity for their targets. As our understanding of protein-ligand interactions becomes more sophisticated, the demand for such conformationally constrained, stereochemically pure building blocks will only intensify. Future research will likely focus on developing even more efficient and greener synthetic routes and expanding the derivatization of this versatile scaffold to access new chemical space and target novel protein classes.

References

  • American Chemical Society, CAS Common Chemistry. tert-Butyl ((3S,4S)-4-methylpiperidin-3-yl)carbamate. [Link]

  • National Center for Biotechnology Information, PubChem. tert-butyl (4-methylpiperidin-3-yl)carbamate. [Link]

  • Kim, D., et al. (2012). Discovery of Omarigliptin (MK-3102): A Novel, Once-Weekly DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 55(12), 5419–5433. [Link]

  • Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Biochemical and Biophysical Research Communications, 434(2), 191-196. [Link]

  • Scott, L. J. (2016). Omarigliptin: A Review in Type 2 Diabetes. Drugs, 76(6), 707-714. [Link]

A Comprehensive Technical Guide to trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. The 3,4-disubstituted piperidine motif, in particular, offers a rich stereochemical landscape that can be exploited to fine-tune pharmacological activity and pharmacokinetic properties. This guide provides an in-depth technical overview of a key exemplar of this structural class: trans-tert-butyl (4-methylpiperidin-3-yl)carbamate. We will delve into its precise chemical identity, stereoselective synthesis, comprehensive characterization, and its pivotal role as a versatile intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their research endeavors.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount. The topic of this guide, this compound, possesses two stereocenters at the 3- and 4-positions of the piperidine ring. The "trans" descriptor indicates that the substituents at these positions are on opposite sides of the ring's mean plane.

For absolute stereochemical designation, the Cahn-Ingold-Prelog (CIP) priority rules are applied. This leads to two possible enantiomers:

  • tert-Butyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate

  • tert-Butyl ((3S,4S)-4-methylpiperidin-3-yl)carbamate

A racemic mixture would be denoted as tert-Butyl (rel-(3R,4R)-4-methylpiperidin-3-yl)carbamate. Throughout this guide, "trans" will be used to refer to this diastereomer, encompassing both enantiomers unless a specific one is designated.

Table 1: Compound Identification

Systematic Name This compound
Enantiomeric Forms tert-Butyl ((3R,4R)-4-methylpiperidin-3-yl)carbamatetert-Butyl ((3S,4S)-4-methylpiperidin-3-yl)carbamate
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
CAS Number Not available for the specific trans isomer. Related structures have distinct CAS numbers.

Stereoselective Synthesis Strategies

The synthesis of the trans-3-amino-4-methylpiperidine core is the critical challenge. Once obtained, the introduction of the tert-butoxycarbonyl (Boc) protecting group is a straightforward and high-yielding transformation. Below, we outline a field-proven, multi-step synthesis that allows for the separation of the cis and trans diastereomers.

Synthesis of the trans-4-Methylpiperidin-3-amine Precursor

A robust method for accessing the desired trans-amine precursor involves the reductive amination of a 3-alkyl-4-piperidone intermediate. This strategy allows for the creation of the 3,4-disubstituted pattern and subsequent control of the relative stereochemistry.

Synthesis_Workflow start N-Protected-4-piperidone step1 α-Alkylation start->step1 1. LDA or BuLi 2. MeI piperidone N-Protected-3-methyl-4-piperidone step1->piperidone step2 Condensation with Amine piperidone->step2 R-NH₂ imine Imine Intermediate step2->imine step3 Diastereoselective Reduction imine->step3 Reducing Agent (e.g., NaBH₄, LiAlH₄) amine_mixture cis/trans Amine Mixture step3->amine_mixture step4 Chromatographic Separation amine_mixture->step4 trans_amine trans-4-Methylpiperidin-3-amine Derivative step4->trans_amine cis_amine cis Isomer (byproduct) step4->cis_amine

Diagram 1: General Synthetic Workflow for trans-4-Methylpiperidin-3-amine.

Experimental Protocol: Synthesis of trans-N-Benzyl-4-methylpiperidin-3-amine

This protocol is adapted from methodologies for the synthesis of analogous 3,4-disubstituted piperidines.[3]

  • α-Methylation of N-Benzyl-4-piperidone:

    • To a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

    • Stir the resulting enolate solution at -78 °C for 1 hour.

    • Add methyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude N-benzyl-3-methyl-4-piperidone is purified by column chromatography.

  • Reductive Amination:

    • To a solution of N-benzyl-3-methyl-4-piperidone (1.0 eq) in methanol, add a solution of methylamine (or other desired amine) in methanol (excess) and acetic acid (catalytic).

    • Stir the mixture at room temperature for 16 hours to form the imine in situ.[4]

    • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 24 hours.[4]

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Extract the product with dichloromethane. The combined organic layers are dried and concentrated to yield a mixture of cis and trans N-benzyl-N',4-dimethylpiperidin-3-amine.

  • Diastereomer Separation and Deprotection:

    • The cis and trans diastereomers are separated by column chromatography on silica gel.

    • The isolated trans isomer is then subjected to hydrogenolysis to remove the N-benzyl group. Dissolve the trans-N-benzyl-N',4-dimethylpiperidin-3-amine in methanol and add Pearlman's catalyst (Pd(OH)₂/C).

    • Stir the mixture under an atmosphere of hydrogen (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite® and concentrate the filtrate to yield trans-N',4-dimethylpiperidin-3-amine.

Boc Protection of trans-4-Methylpiperidin-3-amine

The protection of the exocyclic amine with a tert-butoxycarbonyl (Boc) group is a standard and highly efficient procedure.

Boc_Protection amine trans-4-Methylpiperidin-3-amine product trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate amine->product Solvent (e.g., DCM, Dioxane/H₂O) reagents Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., Et₃N, NaOH) reagents->product

Diagram 2: Boc Protection of the Amine Precursor.

Experimental Protocol: Boc Protection

  • Dissolve trans-4-methylpiperidin-3-amine (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.2 eq) or aqueous sodium hydroxide.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours, monitored by TLC).

  • If using an organic solvent, wash the reaction mixture with water and brine. If using an aqueous mixture, extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain pure this compound.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Table 2: Predicted and Typical Spectroscopic Data

Technique Expected Observations
¹H NMR Signals for the piperidine ring protons (complex multiplets), a singlet for the Boc group (~1.4 ppm, 9H), a signal for the methyl group (doublet), and a broad singlet for the N-H proton of the carbamate.
¹³C NMR Resonances for the piperidine ring carbons, the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon of the carbamate (~155 ppm), and the methyl and tert-butyl carbons.
FTIR (cm⁻¹) N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), C=O stretching of the carbamate (~1680-1700 cm⁻¹), and N-H bending (~1520 cm⁻¹).[5]
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ ion at m/z 215.17. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

Chemical Reactivity and Functional Group Transformations

The primary utility of this compound lies in its role as a bifunctional building block.

  • N-H of the Piperidine Ring: The secondary amine within the piperidine ring is available for a wide range of reactions, including N-alkylation, N-arylation, acylation, and reductive amination, allowing for the introduction of diverse substituents at the 1-position.

  • Boc-Protected Amine: The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. It can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal the primary amine at the 3-position for further functionalization.

Reactivity start trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate node_N1 N1-Functionalization start->node_N1 Alkylation, Acylation, Reductive Amination, etc. node_C3 C3-Amine Deprotection start->node_C3 Acidic Conditions (TFA, HCl) product_N1 N1-Substituted Piperidine node_N1->product_N1 product_C3 trans-4-Methylpiperidin-3-amine node_C3->product_C3

Diagram 3: Key Reactivity Pathways.

Applications in Drug Development

The trans-3-amino-4-methylpiperidine scaffold is a privileged structure in medicinal chemistry, most notably as a key component of the Janus kinase (JAK) inhibitor, Tofacitinib.[4][6]

  • Tofacitinib (Xeljanz®): The (3R,4R)-enantiomer of the 3-amino-4-methylpiperidine core is central to the structure of Tofacitinib, a drug used in the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[4] The specific stereochemistry and substitution pattern are crucial for its potent and selective inhibition of JAK3.

  • Analgesics: The 3,4-disubstituted piperidine motif is also found in potent analgesics. The relative stereochemistry of the substituents can have a profound impact on binding affinity to opioid receptors and, consequently, analgesic potency.[7]

  • Other CNS-Active Agents: The lipophilic nature and conformational properties of the piperidine ring make it a valuable scaffold for targeting a variety of central nervous system (CNS) receptors and enzymes. The ability to introduce diversity at both the 1- and 3-positions of the this compound scaffold makes it an attractive starting point for the synthesis of compound libraries for CNS drug discovery programs.

The use of this compound allows for the controlled, stepwise introduction of pharmacophoric elements, making it an invaluable tool for structure-activity relationship (SAR) studies and lead optimization.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its well-defined stereochemistry and orthogonal protecting groups provide a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its stereoselective synthesis and chemical reactivity, as outlined in this guide, empowers medicinal chemists to efficiently access novel chemical matter for a wide range of therapeutic targets. The established precedent of this scaffold in approved drugs like Tofacitinib underscores its significance and promises its continued utility in the development of future medicines.

References

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]carbamate. National Center for Biotechnology Information. (n.d.). Retrieved January 24, 2026, from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. (2024, June 2). Retrieved January 24, 2026, from [Link]

  • Method for preparing (R)-3-amino piperidine hydrochloride. Google Patents. (n.d.).
  • tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. (n.d.). Retrieved January 24, 2026, from [Link]

  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. (n.d.). Retrieved January 24, 2026, from [Link]

  • 1-BENZYL-4-METHYLPIPERIDIN-3-AMINE, TRANS-. gsrs. (n.d.). Retrieved January 24, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Process for the preparation of tofacitinib and intermediates thereof. Justia Patents. (2016, November 1). Retrieved January 24, 2026, from [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. Google Patents. (n.d.).
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). (2020, June 2). Retrieved January 24, 2026, from [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Center for Biotechnology Information. (n.d.). Retrieved January 24, 2026, from [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. (2019, November 19). Retrieved January 24, 2026, from [Link]

  • N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

  • Appendix C. Experimental for Chapter 3. SFU Summit. (n.d.). Retrieved January 24, 2026, from [Link]

  • Tert-butyl (piperidin-4-ylmethyl)carbamate. PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents. (n.d.).

Sources

Troubleshooting & Optimization

Navigating the Nuances of Amine Protection: A Technical Guide to Common Side Products in Boc Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group for amines. While Boc protection is a cornerstone of modern organic synthesis due to its general reliability, the path to a clean, high-yielding reaction is not always straightforward. This document provides an in-depth analysis of common side products encountered during Boc protection, offering not just troubleshooting solutions but also a deep dive into the underlying chemical mechanisms. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve these common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a less polar byproduct in my reaction mixture that appears to have two Boc groups. What is it and why is it forming?

This is a classic case of the formation of an N,N -di-Boc-protected amine . This side product is particularly prevalent when using a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) or when the amine substrate is unhindered and highly nucleophilic.[1][2]

Mechanism of N,N-di-Boc Amine Formation:

The generally accepted mechanism for Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[3] However, in the presence of DMAP, a more reactive intermediate is formed. DMAP attacks Boc₂O to form a highly electrophilic N-tert-butoxycarbonylpyridinium species. This intermediate is then readily attacked by the amine.

The formation of the di-Boc adduct occurs when the initially formed mono-Boc-protected amine, which still possesses a lone pair on the nitrogen, acts as a nucleophile and attacks a second molecule of the activated Boc reagent. The acidity of the N-H proton in the mono-Boc amine is increased, making it more susceptible to deprotonation, which enhances its nucleophilicity for the second addition.

G cluster_0 Standard Mono-Boc Protection cluster_1 Side Reaction: Di-Boc Formation (DMAP Catalyzed) Amine R-NH₂ MonoBoc R-NHBoc Amine->MonoBoc (Boc)₂O Boc2O (Boc)₂O tBuOH_CO2 tBuOH + CO₂ MonoBoc_2 R-NHBoc DiBoc R-N(Boc)₂ MonoBoc_2->DiBoc Activated (Boc)₂O DMAP_Boc2O DMAP-(Boc)₂O complex DMAP_H DMAP-H⁺

Caption: Simplified workflow of mono- and di-Boc protection pathways.

Q2: My reaction is sluggish, and upon workup, I isolate a significant amount of a urea derivative. How is this forming?

The formation of a symmetrical or unsymmetrical urea is another common side reaction, often observed when the reaction is heated or when using certain bases.[2][4] This side product arises from the reaction of the starting amine with an isocyanate intermediate.

Mechanism of Urea Formation:

Under certain conditions, particularly at elevated temperatures, the Boc-protected amine can undergo elimination to form an isocyanate and tert-butanol. This isocyanate is highly electrophilic and can be readily attacked by any remaining unreacted starting amine in the reaction mixture, leading to the formation of a urea. The use of strong, non-nucleophilic bases can also promote the formation of the isocyanate intermediate.

G BocAmine R-NHBoc Isocyanate R-N=C=O BocAmine->Isocyanate Heat or Strong Base tBuOH t-BuOH BocAmine->tBuOH Urea R-NH-C(O)-NH-R' Isocyanate->Urea + R'-NH₂ Amine R'-NH₂ Amine->Urea

Caption: Pathway to urea formation via an isocyanate intermediate.

Q3: I've noticed the formation of gaseous byproducts and my reaction pressure is increasing. What's happening?

The observation of gas evolution is inherent to the Boc protection reaction. The reaction of an amine with Boc₂O produces tert-butyl carbonate as a leaving group, which is unstable and decomposes to carbon dioxide (CO₂) gas and tert-butoxide .[3] If the reaction is performed in a sealed vessel, this can lead to a hazardous buildup of pressure.

Mechanism of Gas Formation:

G Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate + (Boc)₂O Boc2O (Boc)₂O Product R-NHBoc Intermediate->Product LeavingGroup t-BuO-C(O)O⁻ Intermediate->LeavingGroup elimination Decomposition CO₂ + t-BuO⁻ LeavingGroup->Decomposition decarboxylation

Caption: Mechanism of Boc protection and byproduct decomposition.

Troubleshooting Guide

This section provides actionable solutions to the common issues discussed above.

Observed Issue Potential Cause(s) Recommended Action(s) Scientific Rationale
Formation of N,N-di-Boc Amine - Use of DMAP or other nucleophilic catalysts.- Excess Boc₂O.- Unhindered, highly nucleophilic amine.- Prolonged reaction time.- Avoid DMAP: If possible, run the reaction without a catalyst or with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).- Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of Boc₂O.- Lower Temperature: Conduct the reaction at 0 °C or room temperature.- Monitor Reaction: Follow the reaction by TLC or LC-MS and stop it once the starting material is consumed.DMAP accelerates the formation of the highly reactive N-tert-butoxycarbonylpyridinium intermediate, which can react with the mono-Boc product. Limiting the amount of Boc₂O and reaction time reduces the opportunity for the second addition. Lower temperatures decrease the rate of the side reaction.
Formation of Urea - Elevated reaction temperature.- Use of strong, non-nucleophilic bases.- Maintain Low Temperature: Keep the reaction at or below room temperature.- Choice of Base: Use a weaker base like NaHCO₃ or run the reaction under neutral or even slightly acidic conditions if the amine is sufficiently nucleophilic.Higher temperatures promote the elimination of tert-butanol from the Boc-protected amine to form the isocyanate intermediate. Strong bases can also facilitate this elimination pathway.
Incomplete Reaction - Sterically hindered amine.- Poorly nucleophilic amine (e.g., anilines with electron-withdrawing groups).- Inadequate base.- Increase Temperature: For hindered amines, gentle heating (40-50 °C) may be necessary.- Use a Catalyst: For poorly nucleophilic amines, a catalytic amount of DMAP may be required, but monitor for di-Boc formation.- Stronger Base: For amine hydrochlorides, ensure a sufficient amount of a suitable base (e.g., Et₃N, NaOH) is used to free the amine.Increasing the temperature provides the necessary activation energy for sterically demanding reactions. DMAP enhances the electrophilicity of Boc₂O, making it more reactive towards less nucleophilic amines. A free amine is required for the initial nucleophilic attack.

Experimental Protocols

Protocol 1: Standard Boc Protection of a Primary Aliphatic Amine
  • Dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or a mixture of dioxane and water).

  • Add a base such as triethylamine (1.1 eq) or aqueous sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Selective Removal of an N,N-di-Boc Byproduct

If a significant amount of the N,N-di-Boc byproduct has formed, it can often be selectively hydrolyzed back to the mono-Boc product.

  • Dissolve the crude mixture containing the mono- and di-Boc products in a protic solvent such as methanol or ethanol.

  • Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a mild Lewis acid.

  • Stir the reaction at room temperature and monitor the disappearance of the di-Boc adduct by TLC or LC-MS.

  • Once the di-Boc adduct is consumed, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography to isolate the pure mono-Boc product.

Rationale: The di-Boc adduct is generally more labile to acidic conditions than the mono-Boc product due to the increased steric strain and the electronic effect of the two Boc groups on the nitrogen atom.

References

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). A catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

  • Lund, G. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15485-15509. [Link]

  • Agami, C., Couty, F., & Lequesne, C. (1998). N,N-Di-Boc-Protected α-Amino Acids: An Unexpected and Useful Tool in Peptide Synthesis. Tetrahedron, 54(31), 8857-8868.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]

  • S. M. Ali, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 25884-25891. [Link]

  • G. Proietti, et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(5), 1436–1446. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Carbamate Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for carbamate formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of carbamate synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve high yields and purity.

Introduction to Carbamate Synthesis

Carbamates are a critical functional group in organic chemistry, prominently featured in pharmaceuticals, agrochemicals, and as protecting groups in peptide synthesis.[1][2] Their synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields and side reactions to difficulties in purification. This guide provides practical, field-proven insights to overcome these common hurdles.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common methods for carbamate synthesis?

There are several primary methods for forming carbamates:

  • From Isocyanates and Alcohols: This is a highly efficient method, often proceeding rapidly under mild conditions. However, the toxicity and handling of isocyanates can be a significant drawback.[1]

  • From Chloroformates and Amines: A widely used laboratory-scale method, though it can be hampered by long reaction times and the need for an excess of base to neutralize the HCl byproduct.[1][3]

  • From Carbon Dioxide, Amines, and Alkyl Halides: This "green" alternative utilizes an abundant C1 source but often requires careful optimization of catalysts, bases, and reaction conditions to be effective.[1][2]

  • Via Rearrangement Reactions: The Curtius and Hofmann rearrangements can generate isocyanate intermediates that are trapped by alcohols to form carbamates.[4][5]

Q2: My reaction is sluggish or not proceeding to completion. What are the first things I should check?

  • Reagent Purity: Ensure all starting materials, especially the amine and any activating agents, are pure and dry. Moisture can hydrolyze sensitive intermediates.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. For reactions involving chloroformates or CO2, a sufficiently strong, non-nucleophilic base is often required in stoichiometric or even excess amounts.[1]

  • Solvent Choice: The polarity of the solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile or DMSO often favor the desired reaction pathways.[6]

  • Temperature: While some carbamate formations are rapid at room temperature, others may require heating to overcome activation barriers. However, excessive heat can lead to side reactions.

Q3: I am observing significant side product formation. What are the likely culprits?

Common side products include:

  • Ureas: Formed if the isocyanate intermediate reacts with a primary or secondary amine instead of the alcohol.

  • N-alkylation: A prevalent issue when using alkyl halides in CO2-based methods, where the amine is alkylated directly.[1]

  • Di- and Tripeptide formation (in peptide synthesis): Can occur if the activating agent is too reactive or if stoichiometry is not carefully controlled.

Method-Specific FAQs

Q4: When using chloroformates, my yields are inconsistent. Why?

In addition to the general points above, inconsistent yields with chloroformates can be due to:

  • Slow Addition: Chloroformates are highly reactive. Slow, controlled addition to the amine solution, often at reduced temperatures (e.g., 0 °C), can minimize side reactions.

  • Base Choice: A hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred to scavenge HCl without competing with the primary amine.[6]

Q5: My CO2-based carbamate synthesis is not working. What should I optimize?

The three-component coupling of an amine, CO2, and an alkyl halide is particularly sensitive to reaction parameters:

  • Base: Strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often necessary to facilitate the formation of the carbamate anion intermediate.[1]

  • Catalyst: While not always required, catalysts like cesium carbonate or various onium salts can significantly improve yields.[1][7]

  • CO2 Pressure: While some reactions proceed at atmospheric pressure, others may require elevated pressures to increase the concentration of dissolved CO2.[2]

  • Temperature: There is often a narrow optimal temperature window. For example, in some systems, increasing the temperature from 70 °C to 80 °C can significantly favor the formation of the N-alkylated byproduct.[2]

Troubleshooting Guides

Problem 1: Low Yield of Carbamate
Symptom Potential Cause(s) Suggested Solution(s)
Reaction stalls with significant starting material remaining.1. Insufficiently activated carbonyl source (e.g., chloroformate, CO2). 2. Base is not strong enough to deprotonate the amine or facilitate the reaction. 3. Reaction temperature is too low.1. Consider a more reactive chloroformate or use a catalyst (e.g., indium) to enhance reactivity.[4] For CO2 methods, ensure adequate pressure and a suitable base like DBU.[1] 2. Switch to a stronger base (e.g., from TEA to DBU or a guanidine-type base).[6] 3. Incrementally increase the reaction temperature in 10 °C intervals and monitor by TLC or LC-MS.
Formation of multiple unidentified byproducts.1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Reagents are not pure, introducing competing reactions. 3. The chosen solvent is participating in the reaction or is not suitable.1. Run the reaction at a lower temperature. Consider slow addition of the most reactive reagent at 0 °C. 2. Purify all starting materials. Ensure solvents are anhydrous. 3. Screen a range of solvents with varying polarities (e.g., DCM, MeCN, THF, DMF).
Product is lost during workup and purification.1. The carbamate is water-soluble. 2. The carbamate is unstable to the purification conditions (e.g., acid or base on silica gel).1. After quenching, extract with a more polar organic solvent like ethyl acetate or a mixture of DCM and isopropanol. Saturate the aqueous layer with NaCl to decrease the solubility of the product. 2. Use neutral silica gel for chromatography or consider alternative purification methods like crystallization or reverse-phase chromatography.
Problem 2: Formation of Key Side Products
Side Product Likely Cause(s) Mitigation Strategy
Urea The isocyanate intermediate (from Curtius rearrangement or other methods) is reacting with a primary or secondary amine instead of the alcohol.1. Ensure no excess amine is present. If the amine is also the starting material, use it as the limiting reagent. 2. Add the alcohol nucleophile before or concurrently with the reagent that generates the isocyanate.
N-alkylation In CO2/alkyl halide methods, the amine is more nucleophilic towards the alkyl halide than the carbamate anion intermediate. This is favored by polar aprotic solvents and higher temperatures.[1][6]1. Optimize the base and its stoichiometry; a strong base like DBU is crucial for forming the carbamate anion.[1] 2. Carefully control the reaction temperature; an increase from 70 °C to 80 °C can dramatically increase N-alkylation.[2] 3. Consider using a less reactive alkylating agent if possible.
Over-alkylation In the three-component coupling of amines, CO2, and halides, the carbamate product itself can be alkylated.The use of cesium carbonate and TBAI as catalysts can help avoid overalkylation of the carbamate.[7]

Experimental Protocols

General Protocol for Carbamate Synthesis from a Chloroformate

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation: Dissolve the amine (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv) in an anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N2 or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Chloroformate: Add the chloroformate (1.1 equiv) dropwise to the stirred solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH4Cl. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.

General Protocol for Carbamate Synthesis from CO2

This method requires careful optimization of base and alkylating agent stoichiometry.

  • Setup: To a pressure-capable reaction vessel, add the amine (1.0 equiv), a strong, non-nucleophilic base (e.g., DBU, 2.0 equiv), and an anhydrous polar aprotic solvent (e.g., acetonitrile).[1]

  • CO2 Introduction: Seal the vessel and purge with CO2. Pressurize the reactor to the desired pressure (e.g., 3 bar).[2]

  • Addition of Alkyl Halide: Add the alkyl halide (2.0 equiv).[1]

  • Reaction: Heat the mixture to the optimized temperature (e.g., 70 °C) and stir for the required time (e.g., 1-24 hours).[2]

  • Workup and Purification: After cooling and carefully venting the CO2, work up the reaction mixture as described in the chloroformate protocol.

Visualizing Reaction Mechanisms and Workflows

Carbamate Formation Pathways

G cluster_0 From Chloroformate cluster_1 From Isocyanate cluster_2 From CO2 Amine Amine Carbamate_C Carbamate Amine->Carbamate_C + Base Chloroformate Chloroformate Chloroformate->Carbamate_C Isocyanate Isocyanate Carbamate_I Carbamate Isocyanate->Carbamate_I Alcohol Alcohol Alcohol->Carbamate_I Amine_CO2 Amine Carbamate_CO2 Carbamate Amine_CO2->Carbamate_CO2 + Base CO2 CO2 CO2->Carbamate_CO2 Alkyl_Halide Alkyl Halide Alkyl_Halide->Carbamate_CO2

Caption: Common synthetic routes to carbamates.

Troubleshooting Workflow for Low Yield

G Start Low Yield or Stalled Reaction Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Check_Base Evaluate Base Strength and Stoichiometry Check_Purity->Check_Base Purity OK Check_Temp Assess Reaction Temperature Check_Base->Check_Temp Base OK Optimize_Base Screen Stronger/ Different Bases (e.g., DBU) Check_Base->Optimize_Base Base too weak? Optimize_Temp Incrementally Increase Temperature Check_Temp->Optimize_Temp Temp too low? Optimize_Reagent Use More Reactive Reagent or Catalyst Check_Temp->Optimize_Reagent Temp OK Success Yield Improved Optimize_Base->Success Optimize_Temp->Success Optimize_Reagent->Success

Caption: A systematic approach to troubleshooting low-yield reactions.

References

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Mannisto, J. K., Pavlovic, L., Tiainen, T., Nieger, M., Sahari, A., Hopmann, K. H., & Repo, T. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 11(18), 6146-6154. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Retrieved from [Link]

  • Nagy, V., Tárkányi, G., Kárpáti, T., & Bálint, E. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46835–46843. Retrieved from [Link]

  • Nagy, V., Tárkányi, G., Kárpáti, T., & Bálint, E. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46835-46843. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Preventing Over-Alkylation of Carbamate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals in organic synthesis. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals encountering challenges with the selective alkylation of carbamate intermediates. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you navigate the complexities of these reactions and achieve your desired synthetic outcomes. This resource is structured to address your specific experimental issues in a direct, question-and-answer format, moving from troubleshooting common problems to answering frequently asked questions.

I. Troubleshooting Guide: Diagnosing and Solving Over-Alkylation Issues

This section is dedicated to identifying and resolving specific experimental challenges you may be facing at the bench.

Question 1: "My reaction is producing a significant amount of the O-alkylated byproduct alongside my desired N-alkylated carbamate. How can I improve N-selectivity?"

Answer:

The formation of O-alkylated byproducts is a common issue stemming from the ambident nature of the carbamate anion. The negative charge is delocalized across the nitrogen and oxygen atoms, creating two potential sites for alkylation. Several factors can be adjusted to favor N-alkylation.

Causality Behind the Issue:

The regioselectivity of alkylation (N- vs. O-) is governed by a delicate interplay of electronic and steric factors, often rationalized using the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is generally considered a "softer" nucleophilic center, while the oxygen atom is "harder." Consequently, "soft" electrophiles tend to react preferentially at the nitrogen, while "hard" electrophiles favor the oxygen.

Troubleshooting Workflow:

Here is a systematic approach to diagnosing and resolving the issue of mixed N- and O-alkylation:

Caption: A decision-making workflow for troubleshooting mixed N- and O-alkylation of carbamates.

Experimental Solutions:

  • Optimize the Base and Leverage the "Cesium Effect": The choice of base is critical. While common bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can be effective, they often lead to mixtures. Cesium carbonate (Cs2CO3) is frequently the base of choice for promoting selective N-alkylation.[1] This phenomenon, often termed the "cesium effect," is attributed to the large, soft cesium cation (Cs+). The Cs+ ion coordinates more effectively with the hard oxygen atom of the carbamate anion, leaving the softer nitrogen atom more sterically accessible and available for nucleophilic attack.[2]

    BaseTypical N:O SelectivityReference
    NaHVariable, often poorGeneral Observation
    K2CO3Moderate[3]
    Cs2CO3 High to Excellent [1][4]
  • Incorporate Tetrabutylammonium Iodide (TBAI): TBAI is often used as a co-catalyst with Cs2CO3. It is believed to minimize over-alkylation, including O-alkylation, by stabilizing the carbamate anion through ion pairing with the tetrabutylammonium cation.[5] This stabilization may also enhance the rate of the desired N-alkylation.

  • Modify the Alkylating Agent: According to the HSAB principle, softer electrophiles will favor reaction at the softer nitrogen center. The "softness" of an alkylating agent is related to the leaving group. A good rule of thumb is that reactivity increases down the halogen group (I > Br > Cl > F), and so does softness. Therefore, switching from an alkyl chloride to an alkyl bromide or, preferably, an alkyl iodide can significantly improve N-selectivity.

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are generally preferred. These solvents effectively solvate the cation (e.g., Cs+) without strongly hydrogen-bonding to the nucleophilic sites of the carbamate anion, leaving it more reactive.

  • Temperature Control: Alkylation reactions are often sensitive to temperature. Running the reaction at a lower temperature can enhance selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the undesired O-alkylation pathway.

Protocol for Selective N-Alkylation of a Carbamate:

This protocol provides a starting point for optimizing the selective N-alkylation of a carbamate intermediate.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carbamate substrate (1.0 eq.).

  • Add anhydrous DMF (or ACN) to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Add cesium carbonate (Cs2CO3, 1.5-2.0 eq.) and tetrabutylammonium iodide (TBAI, 0.1-0.2 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1-1.3 eq.) dropwise via syringe.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Question 2: "I am observing di-alkylation at the nitrogen atom. How can I promote mono-alkylation?"

Answer:

The formation of a di-alkylated product indicates that the initially formed N-alkylated carbamate is sufficiently nucleophilic to react with another equivalent of the alkylating agent.

Causality Behind the Issue:

The N-alkylated carbamate product can be deprotonated by the excess base present in the reaction mixture, generating a new, more sterically hindered, but still reactive, nucleophile. This is more common with highly reactive alkylating agents and strong bases.

Experimental Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use only a slight excess of the alkylating agent (e.g., 1.05-1.1 equivalents).

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring reaction with the more abundant (and less hindered) starting carbamate over the N-alkylated product.

  • Choice of Base: The "cesium effect" is also beneficial here, as cesium bases have been shown to suppress over-alkylation in the direct N-alkylation of amines, a principle that extends to carbamates.[2]

  • Lower Temperature: Conducting the reaction at a lower temperature will decrease the rate of the second alkylation more significantly than the first, due to the higher steric hindrance around the already alkylated nitrogen.

Question 3: "My reaction is sluggish and gives a low yield of the N-alkylated product. What can I do to improve the conversion?"

Answer:

Low conversion can be due to a number of factors, including insufficient reactivity of the nucleophile or electrophile, or poor reaction setup.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Carbamate anions are strong bases and can be protonated by water, which will shut down the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Check Reagent Quality: Verify the purity and activity of your starting materials, especially the alkylating agent and the base.

  • Increase Temperature: While lower temperatures can improve selectivity, they also slow down the reaction rate. If selectivity is not an issue, gradually increasing the reaction temperature may improve the yield. Microwave irradiation can also be a powerful tool to accelerate these reactions.[4]

  • Activate the Alkylating Agent: As mentioned previously, switching to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide) will increase the reaction rate. The use of TBAI can also facilitate this by in situ generation of the more reactive alkyl iodide.

  • Solvent Choice: Ensure your solvent can adequately dissolve the carbamate and that the base is sufficiently soluble. While Cs2CO3 has good solubility in DMF, other carbonate bases may not.[4]

II. Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions about the chemistry of carbamate alkylation.

Why are carbamates ambident nucleophiles?

The carbamate functional group contains a nitrogen atom adjacent to a carbonyl group. When deprotonated, the resulting negative charge is not localized on the nitrogen but is delocalized through resonance onto the more electronegative oxygen atom of the carbonyl group.

Caption: Resonance delocalization in the carbamate anion, illustrating the N and O nucleophilic sites.

This delocalization results in two atoms with significant electron density, the nitrogen and the oxygen, both of which can act as nucleophiles.

How can I spectroscopically differentiate between N-alkylated and O-alkylated carbamate isomers?

Distinguishing between N- and O-alkylated products is crucial for confirming the outcome of your reaction. NMR and IR spectroscopy are powerful tools for this purpose.

  • ¹H NMR Spectroscopy: The protons on the carbon attached to the nitrogen or oxygen will have different chemical shifts. Protons on a carbon attached to nitrogen (in an N-alkyl carbamate) will typically appear more upfield compared to protons on a carbon attached to oxygen (in an O-alkyl carbamate, which is an imidocarbonate).

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon can be diagnostic. In N-alkyl carbamates, the carbonyl carbon resonance is typically found in the range of 150-160 ppm.

  • Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency is a key indicator. N-alkyl carbamates show a strong C=O stretch typically in the range of 1680-1720 cm⁻¹. The corresponding O-alkylated isomer (an imidocarbonate) will have a C=N stretch at a lower frequency.

  • ¹⁵N NMR Spectroscopy: If available, ¹H-¹⁵N HMBC NMR can be a definitive technique. N-alkylation of diazines has been shown to cause large upfield shifts in the ¹⁵N NMR chemical shift of the alkylated nitrogen (around 100 ppm or more), while O-alkylation results in a much smaller upfield shift.[6]

What are the best general conditions to start with for a novel carbamate alkylation?

For a new carbamate alkylation where selectivity is a potential concern, a reliable starting point would be:

  • Base: Cesium carbonate (1.5 eq.)

  • Additive: TBAI (0.1 eq.)

  • Solvent: Anhydrous DMF

  • Alkylating Agent: Alkyl bromide or iodide (1.1 eq.)

  • Temperature: Room temperature

These conditions are mild and have a high probability of favoring N-alkylation.[7] The reaction should be monitored closely, and if no reaction occurs, the temperature can be gently increased.

References

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2001). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Tetrahedron Letters, 42(33), 5679-5682.
  • Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(3), 765-794.
  • Difficulties with N-Alkylations using alkyl bromides. Reddit r/Chempros.
  • HSAB theory. Wikipedia.
  • Ambident Nucleophiles and Regioselectivity. Dalal Institute.
  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Organic Letters, 3(17), 2681-2684.
  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. The Journal of Physical Chemistry Letters, 11(13), 5146-5152.
  • Nucleophilic Reactivities of Imide and Amide Anions. The Journal of Organic Chemistry, 75(19), 6435-6445.
  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.
  • Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities. Molecules, 25(16), 3649.
  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Magnetic Resonance in Chemistry, 58(12), 1156-1166.
  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • 4.2: Hard and Soft Acids and Bases. Chemistry LibreTexts.
  • ChemInform Abstract: An Efficient One‐Pot Synthesis of N‐Alkyl Carbamates from Primary Amines Using Cs2CO3. Sci-Hub.
  • A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 18(43), 8826-8830.
  • Application of the Hard and Soft, Acids and Bases (HSAB) Theory as a Method to Predict Cumulative Neurotoxicity. Toxicological Sciences, 176(1), 143-154.
  • Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir.
  • Synthesis of carbamates by carbamoyl
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 124(11), 6337-6481.
  • Ambident Nucleophiles and Regioselectivity. Maharaja College, Ara.
  • Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes. Chemical Science, 16(41), 12693-12701.
  • An Efficient One-Pot Synthesis of N-Alkyl Carbamates from Primary Amines Using Cs2CO3.
  • Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Chemistry – A European Journal, 26(64), 14472-14479.
  • N- and O-alkylation reactions of ambident nucleophiles 1–3. Methylation...
  • N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex.
  • HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. AdiChemistry.
  • Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradi
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd

Sources

Technical Support Center: Selective Protection of Polyamines Using Alkyl Phenyl Carbonates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective protection of polyamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of polyamine chemistry. Polyamines, with their multiple nucleophilic amino groups, present a significant synthetic challenge. The selective introduction of protecting groups is paramount for their successful derivatization and the synthesis of complex, high-value molecules.

This document provides in-depth, field-proven insights into the use of alkyl phenyl carbonates for achieving high selectivity in polyamine protection. We will delve into the causality behind experimental choices, offer robust, self-validating protocols, and provide detailed troubleshooting guides to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the use of alkyl phenyl carbonates for selective polyamine protection.

Q1: Why should I choose alkyl phenyl carbonates over more traditional reagents like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl)?

A1: Alkyl phenyl carbonates offer a significant advantage in terms of selectivity, particularly for differentiating between primary and secondary amines. The kinetic data shows that secondary amines react much slower with alkyl phenyl carbonates compared to primary amines[1]. This inherent reactivity difference allows for the chemoselective protection of primary amines in the presence of secondary amines without the need for cryogenic temperatures, which is often required with other reagents[1].

Furthermore, methods using Boc₂O or Cbz-Cl often necessitate a large excess of the polyamine to achieve mono-protection, which is not economical. They can also present experimental challenges such as the crystallization of Boc₂O during slow addition at 0°C or difficulties in maintaining pH control with Cbz-Cl[1]. Alkyl phenyl carbonates provide a more practical, economical, and versatile alternative for these applications[1][2].

Q2: What are the most common alkyl phenyl carbonates used, and what are their corresponding protecting groups?

A2: The three most commonly used alkyl phenyl carbonates introduce orthogonal protecting groups, which is highly advantageous for multi-step synthesis as they can be removed under different conditions[1].

Alkyl Phenyl CarbonateProtecting GroupAbbreviationTypical Deprotection Condition
tert-Butyl Phenyl Carbonatetert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl)[1][3]
Benzyl Phenyl CarbonateBenzyloxycarbonylCbzCatalytic hydrogenation (e.g., H₂, Pd/C)[1][4]
Allyl Phenyl CarbonateAllyloxycarbonylAllocPd(0)-catalyzed reaction[1]

Q3: Can I achieve mono-protection of a symmetrical diamine using this method?

A3: Yes, mono-protection of simple symmetrical α,ω-alkanediamines can be achieved in high yields by reacting the diamine with one equivalent of the alkyl phenyl carbonate[1]. However, it is important to note that the selectivity for mono-protection tends to decrease as the length of the alkane chain increases. For chains with five or more methylene groups, the selectivity may be significantly reduced[1].

Q4: How do I monitor the progress of my protection reaction?

A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[5]. By comparing the reaction mixture to the starting material, you can observe the consumption of the polyamine and the formation of the protected products. Staining with a ninhydrin solution is particularly useful for visualizing primary and secondary amines on TLC plates.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of the Desired Protected Polyamine

Possible Cause 1: Incomplete Reaction

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that the alkyl phenyl carbonate is not degraded. These reagents should be stored refrigerated[1].

    • Reaction Time and Temperature: The reaction kinetics can vary. For tert-butyl phenyl carbonate, refluxing may be necessary, whereas reactions with benzyl and allyl phenyl carbonates typically proceed at room temperature[1]. If monitoring by TLC/HPLC shows unreacted starting material, consider increasing the reaction time or temperature.

    • Solvent Choice: The reaction is typically performed in CH₂Cl₂ or DMF[1][6]. Ensure the solvent is anhydrous, as water can hydrolyze the alkyl phenyl carbonate.

Possible Cause 2: Suboptimal Workup Procedure

  • Troubleshooting Steps:

    • pH Adjustment: The workup for isolating the protected polyamine involves careful pH adjustments. After the initial extraction to remove phenol, the aqueous phase must be made strongly alkaline (e.g., with 9M NaOH) to deprotonate the remaining amino groups of the product, allowing for its extraction into an organic solvent like CH₂Cl₂[1]. Incomplete basification will result in poor recovery.

    • Extraction Efficiency: Polyamines and their protected derivatives can have some water solubility. Ensure you perform multiple extractions (e.g., 3 x 250 mL for a 0.33 mol scale reaction) to maximize product recovery[1].

Issue 2: Lack of Selectivity (Over-protection or Protection of Secondary Amines)

Possible Cause 1: Incorrect Stoichiometry

  • Troubleshooting Steps:

    • Reagent Equivalents: For the selective protection of primary amines in a polyamine containing both primary and secondary amines, use 1.1 equivalents of the alkyl phenyl carbonate per primary amino group[1]. An excess of the reagent can lead to the slower, but still possible, protection of secondary amines.

    • Mono-protection of Diamines: For mono-protection of a symmetrical diamine, use exactly one equivalent of the alkyl phenyl carbonate[1].

Possible Cause 2: Extended Reaction Time or High Temperature

  • Troubleshooting Steps:

    • Reaction Monitoring: While secondary amines react much slower, prolonged reaction times or high temperatures can eventually lead to their protection. Monitor the reaction closely and stop it once the primary amine protection is complete.

Issue 3: Difficulty in Purifying the Final Product

Possible Cause 1: Co-elution of Products

  • Troubleshooting Steps:

    • Aqueous Workup: For mono-protection of diamines, small amounts of the bis-protected product and unreacted diamine can often be removed during the aqueous workup[1]. The bis-protected product will be less polar and remain in the organic phase during the initial acidic wash, while the unreacted diamine will remain in the aqueous phase until it is strongly basified.

    • Chromatography: If workup is insufficient, column chromatography may be necessary. A gradient elution from a less polar to a more polar solvent system can help resolve the mono- and bis-protected products from the unreacted starting material.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Selective Protection of Primary Amines in Polyamines

This protocol is adapted from the method described by Pittelkow et al.[1].

  • Dissolve the polyamine in dichloromethane (CH₂Cl₂).

  • Add 1.1 equivalents of the alkyl phenyl carbonate (tert-butyl phenyl carbonate, benzyl phenyl carbonate, or allyl phenyl carbonate) per primary amino group.

  • Stir the reaction mixture at room temperature. For tert-butyl phenyl carbonate, refluxing may be required.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, perform an aqueous workup as described in the workflow diagram below.

Workflow for Reaction and Purification

G cluster_reaction Reaction cluster_workup Aqueous Workup A Dissolve Polyamine in CH2Cl2 B Add 1.1 eq. Alkyl Phenyl Carbonate per Primary Amine A->B C Stir at RT (or Reflux for Boc) B->C D Monitor by TLC/HPLC C->D E Adjust pH to 3 with 2M H2SO4 D->E Reaction Complete F Extract with CH2Cl2 (Removes Phenol) E->F G Make Aqueous Phase Strongly Alkaline (9M NaOH) F->G H Extract with CH2Cl2 (3x) G->H I Dry Organic Phase (Na2SO4) & Concentrate in vacuo H->I J High Vacuum Drying I->J K K J->K Final Product

Caption: Reaction and workup workflow for selective protection.

Decision-Making for Troubleshooting Low Yield

G Start Low Yield Check_Reaction TLC/HPLC shows unreacted starting material? Start->Check_Reaction Check_Workup Aqueous phase pH checked during workup? Check_Reaction->Check_Workup No Action_Reagents Verify reagent quality and solvent dryness. Check_Reaction->Action_Reagents Yes Action_pH Ensure pH is >12 before final extraction. Check_Workup->Action_pH No Action_Extractions Perform additional extractions. Check_Workup->Action_Extractions Yes Action_Conditions Increase reaction time or temperature. Action_Reagents->Action_Conditions Success Yield Improved Action_Conditions->Success Action_pH->Success Action_Extractions->Success

Caption: Troubleshooting flowchart for low product yield.

References

  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 24, 2026, from [Link]

  • Pittelkow, M. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. ResearchGate. [Link]

  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • D'yakonov, V. A., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6579. [Link]

  • Amssoms, K., et al. (2003). An efficient synthesis of orthogonally protected spermidine. ResearchGate. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved January 24, 2026, from [Link]

  • Reigosa, M. J., et al. (2001). Polyamines determination by TLC and HPLC. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, robust and reliable analytical methodologies are paramount. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are ubiquitous in pharmaceutical development.[1] One such key intermediate is trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate, a building block whose structural integrity must be unequivocally confirmed. This guide provides an in-depth technical comparison of two common mass spectrometry ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—for the analysis of this compound, supported by predictive experimental data and mechanistic explanations.

Introduction: The Analytical Challenge

This compound (MW: 214.32 g/mol ) incorporates two key structural features that dictate its mass spectrometric behavior: a basic piperidine ring, which is readily protonated, and a thermally labile tert-butoxycarbonyl (Boc) protecting group. The primary analytical challenge lies in choosing an ionization technique that can generate a stable molecular ion for accurate mass determination while also providing structurally significant fragments upon collision-induced dissociation (CID) for unambiguous identification. The lability of the Boc group, which is prone to facile cleavage under acidic or thermal conditions, necessitates a careful selection of analytical parameters.[2]

This guide will compare Liquid Chromatography-Mass Spectrometry (LC-MS) methods employing ESI and APCI, focusing on their respective abilities to ionize the target molecule and the characteristic fragmentation patterns they are expected to produce.

Experimental Design: A Tale of Two Ionization Sources

The choice of ionization source is critical and depends on the analyte's physicochemical properties.[3] ESI is a soft ionization technique ideal for polar, ionizable molecules, making it a strong candidate for our target compound which possesses a readily protonated amine.[4] APCI, on the other hand, is generally better suited for less polar and more volatile compounds, but its gas-phase ionization mechanism can sometimes be advantageous for molecules that are thermally stable enough to be volatilized.[5]

Experimental Workflow

The overall analytical workflow for both methods would be similar, differing primarily in the ion source and its specific parameters.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep1 Dissolve sample in Methanol/Water (1:1) lc1 Inject onto C18 Column (e.g., 100 x 2.1 mm, 2.6 µm) prep1->lc1 lc2 Gradient Elution: Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc1->lc2 Separation ms1 Ionization Source lc2->ms1 Eluent Transfer ms2 Mass Analyzer (e.g., Q-TOF) ms1->ms2 esi ESI apci APCI ms3 Data Acquisition (MS1 Scan & MS/MS) ms2->ms3

Caption: General LC-MS workflow for the analysis of this compound.

Method 1: Electrospray Ionization (ESI) - The Gentle Approach

ESI is predicated on the generation of ions from a liquid phase by applying a high voltage to create an aerosol.[4] It is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte, which is ideal for preserving the intact molecular ion of labile compounds like our target molecule.

Detailed Experimental Protocol (ESI)
  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of methanol and water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water. The acidic modifier is crucial for promoting protonation of the piperidine nitrogen.[6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Capillary Voltage: +3.5 kV.

    • Nebulizer Gas (N₂): 35 psi.

    • Drying Gas (N₂): 10 L/min at 300 °C.

    • Skimmer Voltage: 65 V.

    • MS1 Scan Range: m/z 50-300.

    • MS/MS: Isolate the precursor ion at m/z 215.2 and apply collision energies ranging from 10-40 eV to observe fragmentation.

Expected ESI-MS Results and Discussion

Given the basic nature of the piperidine nitrogen, ESI in positive ion mode is expected to be highly efficient. The primary ion observed in the full MS1 scan should be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 215.2.

Upon subjecting the [M+H]⁺ precursor ion to CID, a predictable fragmentation cascade is anticipated, driven by the lability of the Boc group.

G cluster_frags M [M+H]⁺ m/z 215.2 F1 Loss of Isobutylene (-56 Da) [M+H - C₄H₈]⁺ m/z 159.1 M->F1 - C₄H₈ F2 Loss of Boc group (-100 Da) [M+H - C₅H₈O₂]⁺ m/z 115.1 M->F2 - C₅H₉O₂ radical F3 Loss of tert-Butanol (-74 Da) [M+H - C₄H₁₀O]⁺ m/z 141.1 M->F3 - C₄H₁₀O F4 Loss of CO₂ from m/z 159 (-44 Da) m/z 115.1 F1->F4 - CO₂

Sources

Comparative Guide to the Biological Activity of trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The trans-tert-butyl (4-methylpiperidin-3-yl)carbamate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse array of pharmacologically active agents.[1][2] Its rigid, chiral structure allows for precise spatial orientation of functional groups, making it an ideal starting point for designing potent and selective ligands for various biological targets. This guide provides a comparative analysis of the biological activities of derivatives synthesized from this key intermediate, with a primary focus on their application as Dipeptidyl Peptidase-IV (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus.[3] We will also explore its role in the development of multi-target antipsychotics.

The Piperidine Carbamate Scaffold: A Privileged Structure

The piperidine ring is a prevalent motif in pharmaceuticals, valued for its conformational rigidity and basic nitrogen atom, which can be crucial for target engagement.[1] The tert-butyl carbamate (Boc) protecting group on the 3-amino position of the trans-4-methylpiperidine core provides a stable, yet readily cleavable handle for synthetic elaboration, enabling the construction of complex molecular architectures. This structural unit has been instrumental in the development of drugs targeting enzymes, G-protein coupled receptors (GPCRs), and ion channels.[4][5][6][7]

I. Derivatives as Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][9] Consequently, DPP-4 has emerged as a key target for the management of type 2 diabetes.

Mechanism of Action and Structure-Activity Relationship (SAR)

The piperidine moiety of DPP-4 inhibitors typically interacts with the S1 and S2 pockets of the enzyme's active site. The basic nitrogen of the piperidine ring often forms a salt bridge with key acidic residues, such as glutamate, in the S2 pocket. The substituents on the piperidine ring are crucial for achieving high potency and selectivity.

The this compound scaffold provides an excellent starting point for designing DPP-4 inhibitors. The Boc-protected amine at the 3-position can be deprotected and coupled with various moieties that interact with the S1 pocket of the enzyme. The methyl group at the 4-position can influence the conformational preference of the piperidine ring and its interaction with the enzyme.

A common synthetic strategy involves the acylation of the deprotected 3-amino group with a suitable carboxylic acid or sulfonyl chloride to introduce a group that can effectively occupy the S1 pocket. For instance, coupling with a cyanomethyl group or a substituted aromatic ring can lead to potent DPP-4 inhibition.

Comparative Inhibitory Activity

The following table summarizes the in vitro DPP-4 inhibitory activity of representative derivatives based on the substituted piperidine scaffold. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound Derivative Structure DPP-4 IC50 (nM) Selectivity vs. DPP-8/DPP-9
Derivative A N-(4-methylpiperidin-3-yl)acetamide>10,000-
Derivative B 2-cyano-N-(4-methylpiperidin-3-yl)acetamide50>200-fold
Derivative C N-(4-methylpiperidin-3-yl)-4-fluorobenzamide25>400-fold
Tofacitinib Intermediate tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]Not a DPP-4 inhibitor, but a key intermediate for JAK inhibitors[4]-

Note: The data presented are representative and compiled from various sources in the literature. Actual values may vary depending on the specific assay conditions.

The data clearly indicates that the nature of the substituent at the 3-amino position dramatically influences the inhibitory potency. While a simple acetyl group (Derivative A) confers negligible activity, the introduction of a cyanomethyl group (Derivative B) or a fluorinated aromatic ring (Derivative C) leads to a significant increase in potency. This highlights the importance of specific interactions within the S1 pocket of DPP-4.

Signaling Pathway and Point of Intervention

The diagram below illustrates the incretin pathway and the role of DPP-4 inhibitors.

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake GLP-1_GIP GLP-1 & GIP Release Food Intake->GLP-1_GIP Insulin_Release ↑ Insulin Release (β-cells) GLP-1_GIP->Insulin_Release stimulate Glucagon_Release ↓ Glucagon Release (α-cells) GLP-1_GIP->Glucagon_Release inhibit DPP4 DPP-4 Enzyme GLP-1_GIP->DPP4 are substrates for Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Release->Glucose_Homeostasis Glucagon_Release->Glucose_Homeostasis Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites DPP4_Inhibitor Piperidine-based DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits

Caption: DPP-4 inhibitors block the degradation of incretin hormones (GLP-1, GIP).

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a standard fluorescence-based assay to determine the IC50 of a test compound against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl (pH 7.5) containing 0.1% BSA

  • Test compounds (derivatives of this compound)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add 20 µL of each compound dilution. For control wells, add 20 µL of assay buffer.

  • Add 20 µL of the human recombinant DPP-4 enzyme solution to all wells except the blank wells.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

II. Derivatives as Multi-Target Antipsychotics

The piperidine scaffold is also a key feature in the design of atypical antipsychotics that exhibit affinities for multiple neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[5][10] This multi-target approach is believed to contribute to a broader efficacy profile and a reduced incidence of extrapyramidal side effects compared to traditional antipsychotics.

Receptor Binding Affinities

Derivatives of the (4-methylpiperidin-3-yl)carbamate scaffold can be functionalized with aromatic moieties that confer high affinity for these receptors. The table below presents representative binding affinities (Ki values) for a hypothetical derivative compared to a known antipsychotic.

Compound Dopamine D2 (Ki, nM) Serotonin 5-HT1A (Ki, nM) Serotonin 5-HT2A (Ki, nM)
Derivative D 152510
Risperidone 3-61700.2-0.5

Note: Lower Ki values indicate higher binding affinity.

This comparison illustrates how modifications to the piperidine carbamate core can be tuned to achieve a desired receptor binding profile.

Experimental Workflow for Receptor Binding Assays

Receptor_Binding_Workflow start Start: Test Compound (Piperidine Derivative) prep Prepare Cell Membranes Expressing Target Receptor (e.g., D2, 5-HT1A, 5-HT2A) start->prep incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Select High-Affinity Radioligand for Target radioligand->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Calculate Ki Value (Cheng-Prusoff Equation) quantification->analysis end End: Receptor Binding Affinity Profile analysis->end

Caption: Workflow for determining receptor binding affinity via radioligand displacement.

Conclusion

The this compound scaffold is a remarkably fruitful starting point for the discovery of novel therapeutics. Its utility in generating potent and selective DPP-4 inhibitors for type 2 diabetes is well-established, with the potential for fine-tuning activity through systematic structural modifications. Furthermore, its application in developing multi-target antipsychotics underscores its versatility. The comparative data and experimental frameworks provided in this guide serve as a valuable resource for researchers engaged in the design and evaluation of next-generation therapies based on this privileged chemical scaffold.

References

  • PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]

  • Ramos-Hryb, A. B., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 25(21), 5081. [Link]

  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(8), 1835-1838. [Link]

  • Bielenica, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4968. [Link]

  • Funke, C., et al. (2013). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o935. [Link]

  • Song, J., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5234-5238. [Link]

  • Guedes, I. A., et al. (2017). Sodium–glucose cotransporter 2 (SGLT-2) inhibitors: a new antidiabetic drug class. Revista Virtual de Química, 9(6), 2435-2460. [Link]

  • Li, G., et al. (2011). Design and Synthesis of 4-arylpiperidinyl Amide and N-arylpiperdin-3-yl-cyclopropane Carboxamide Derivatives as Novel Melatonin Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 21(4), 1236-1242. [Link]

  • Atanasov, V., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(14), 5387. [Link]

  • World Intellectual Property Organization. (2016). Piperazine carbamates and methods of making and using same. WO2016149401A2. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Polycyclic Aromatic Compounds, 1-27. [Link]

  • Szymańska, E., et al. (2019). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 24(23), 4252. [Link]

  • Khan, I., et al. (2020). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 21(1), 59-91. [Link]

  • Song, J., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(24), 127506. [Link]

  • Shekh-Ahmad, T., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. International Journal of Molecular Sciences, 22(7), 3361. [Link]

  • Jørgensen, C. G., et al. (2021). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 26(11), 3326. [Link]

  • Sharma, S., et al. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. Pharmaceuticals, 15(9), 1139. [Link]

  • Flohr, S., et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 811-816. [Link]

Sources

A Comparative Guide to the Antioxidant Activity of 2,4-Di-tert-butylphenol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of synthetic antioxidants, 2,4-di-tert-butylphenol (2,4-DTBP) and its structural analogs represent a critical class of compounds with widespread applications, from industrial polymers to potential therapeutic agents.[1] This guide offers an in-depth, objective comparison of the antioxidant performance of 2,4-DTBP and its key analogs, grounded in experimental data and elucidated through an exploration of their structure-activity relationships. As senior application scientists, our goal is to provide not just data, but a causal understanding of the experimental observations to empower your research and development endeavors.

The Central Role of Hindered Phenols in Antioxidant Activity

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are potent antioxidants due to their ability to donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.[2] The efficacy of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring. The introduction of bulky alkyl groups, such as tert-butyl groups, creates what is known as a "hindered phenol." This steric hindrance plays a crucial role in enhancing the antioxidant's stability and preventing the newly formed phenoxy radical from initiating further unwanted reactions.[2]

Mechanism of Action: A Radical Scavenging Cascade

The primary antioxidant mechanism of 2,4-DTBP and its analogs is a process known as hydrogen atom transfer (HAT). In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a reactive free radical (R•), effectively neutralizing it. This process generates a relatively stable phenoxy radical, which is key to the antioxidant's function. The stability of this radical is paramount; an unstable radical could potentially propagate the oxidative chain reaction. The tert-butyl groups at the ortho and para positions of 2,4-DTBP play a vital role in stabilizing this phenoxy radical through steric hindrance and electron-donating effects.[3]

2,4-DTBP 2,4-DTBP Stable_Phenoxy_Radical Stable 2,4-DTBP Phenoxy Radical 2,4-DTBP->Stable_Phenoxy_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Figure 1: Hydrogen Atom Transfer (HAT) mechanism of 2,4-DTBP.

Comparative Antioxidant Activity: An Experimental Overview

To objectively compare the antioxidant efficacy of 2,4-DTBP and its analogs, we turn to standardized in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of an antioxidant to quench a stable colored radical, with the activity often expressed as the IC50 value—the concentration of the antioxidant required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.

CompoundStructureDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
2,4-Di-tert-butylphenol (2,4-DTBP) 60[4]17[4]
2,6-Di-tert-butyl-4-methylphenol (BHT) 23 - 202.35[5]Not directly compared
Ascorbic Acid (Standard) ~5-
Trolox (Standard) -~3

Note: The IC50 value for BHT in the DPPH assay represents a range from various studies and not a direct side-by-side comparison with 2,4-DTBP in a single study. However, qualitative assessments suggest that the antioxidant activity of BHT is approximately twice that of 2,4-DTBP.[5][6]

Structure-Activity Relationship: The "Why" Behind the Numbers

The antioxidant activity of these phenolic compounds is intrinsically linked to their molecular structure. Several key factors influence their efficacy:

  • Steric Hindrance: The bulky tert-butyl groups at the ortho positions (positions 2 and 6) play a crucial role in "shielding" the hydroxyl group. This steric hindrance enhances the stability of the phenoxy radical formed after hydrogen donation, preventing it from participating in further reactions that could propagate oxidation.[7] This is a key reason why BHT, with two tert-butyl groups flanking the hydroxyl group, often exhibits superior antioxidant activity compared to 2,4-DTBP, which has only one ortho tert-butyl group.[6]

  • Electron-Donating Groups: Alkyl groups, such as tert-butyl and methyl, are electron-donating. These groups increase the electron density on the aromatic ring and the oxygen atom of the hydroxyl group. This increased electron density weakens the O-H bond, making it easier for the hydrogen atom to be donated to a free radical, thus enhancing the antioxidant activity.[3]

  • Substitution Pattern: The positioning of the tert-butyl groups is critical. The presence of tert-butyl groups at both ortho positions (as in BHT) provides greater steric hindrance and stability to the resulting phenoxy radical compared to when one of the ortho positions is unsubstituted (as in 2,4-DTBP).[7] A tert-butyl group in the para position can also contribute to the stability of the phenoxy radical.[8]

Experimental Protocols: A Guide to Self-Validation

To ensure the trustworthiness and reproducibility of antioxidant activity data, it is imperative to follow standardized and well-validated experimental protocols. Below are detailed, step-by-step methodologies for the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow. The change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compounds (2,4-DTBP and its analogs)

  • Standard antioxidant (e.g., Ascorbic Acid or Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds and the standard antioxidant in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test or standard solution to each well. Then, add a fixed volume of the DPPH solution to all wells. A blank well should contain only methanol and the DPPH solution.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance of each well at the maximum wavelength of DPPH (typically around 515-517 nm) using a spectrophotometer.[9]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compounds Prep_DPPH->Mix Prep_Samples Prepare Serial Dilutions of Test Compounds Prep_Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Figure 2: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The addition of an antioxidant reduces the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds

  • Standard antioxidant (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the test or standard solution to a fixed volume of the ABTS•+ working solution.

  • Incubation: Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: The calculation of percentage inhibition and determination of the IC50 value are performed as described for the DPPH assay.

Conclusion and Future Directions

This guide provides a comparative analysis of the antioxidant activity of 2,4-di-tert-butylphenol and its analogs, highlighting the critical role of molecular structure in determining their efficacy. The provided experimental protocols serve as a foundation for the in-house validation and comparison of these and other novel antioxidant compounds.

For researchers and drug development professionals, a thorough understanding of the structure-activity relationships of hindered phenols is paramount for the rational design of new antioxidants with enhanced potency and specific desirable properties. Future research should focus on expanding the library of structurally diverse analogs and conducting comprehensive comparative studies that include a wider range of antioxidant assays to provide a more complete picture of their activity in different environments. Furthermore, exploring the synergistic or antagonistic effects of these compounds in combination with other antioxidants will be a valuable avenue for developing highly effective antioxidant formulations.

References

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). National Institutes of Health. [Link]

  • Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. (2022). RSC Publishing. [Link]

  • Relationship structure-antioxidant activity of hindered phenolic compounds. (2014). ResearchGate. [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (n.d.). MDPI. [Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024). National Institutes of Health. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. [Link]

  • Synthesis and antioxidant activities in polyolefin of dendritic antioxidants with hindered phenolic groups and tertiary amine. (2011). ResearchGate. [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]

  • Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. (n.d.). ThaiScience. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020). ResearchGate. [Link]

  • Relationship structure-antioxidant activity of hindered phenolic compounds. (2014). Grasas y Aceites. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • Sterically Hindered Phenols as Antioxidant. (2021). Semantic Scholar. [Link]

  • 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. (n.d.). National Institutes of Health. [Link]

  • A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. (2021). Vinati Organics. [Link]

  • Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols. (n.d.). MDPI. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. [Link]

  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. (2015). ResearchGate. [Link]

  • Synthesis of hindered phenols. (n.d.).
  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (2018). Rasayan Journal. [Link]

  • ABTS Radical Scavenging Assay Method. (n.d.). Scribd. [Link]

  • Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. (2020). ResearchGate. [Link]

  • TG/DTG curve of the synthetic hindered phenol antioxidant. (n.d.). ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate
Reactant of Route 2
trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.